N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Preparation Methods
The synthesis of N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step synthetic routes. One common method includes the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by bromination and subsequent benzylation . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and benzylation reagents like benzyl bromide under controlled temperatures and solvent conditions . Industrial production methods may involve scalable and reproducible techniques such as Suzuki-Miyaura cross-coupling reactions to introduce various functional groups .
Chemical Reactions Analysis
N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form C-C bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized derivatives with potential biological activities .
Scientific Research Applications
N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, potentially disrupting key biological processes such as cell proliferation and signal transduction . The compound’s ability to bind to active sites of enzymes and interfere with their function is a critical aspect of its biological activity .
Comparison with Similar Compounds
N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds within the pyrazolo[1,5-a]pyrimidine family, such as:
6-bromopyrazolo[1,5-a]pyrimidine: A precursor in the synthesis of various derivatives.
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its bactericidal efficacy against Mycobacterium tuberculosis.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
Properties
IUPAC Name |
N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-11-8-16-13-6-12(18-19(13)9-11)14(20)17-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMURUZNHUMPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN3C=C(C=NC3=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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